molecular formula C5H7NaO3 B084938 Sodium 2-oxopentanoate CAS No. 13022-83-8

Sodium 2-oxopentanoate

Cat. No.: B084938
CAS No.: 13022-83-8
M. Wt: 138.1 g/mol
InChI Key: PPAYYZDRYXSSMC-UHFFFAOYSA-M
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Description

Sodium 2-oxopentanoate, also known as sodium 2-ketovalerate, is a sodium salt of 2-oxopentanoic acid. It is a white crystalline powder that is soluble in water. This compound is used in various biochemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-oxopentanoate can be synthesized through the neutralization of 2-oxopentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where 2-oxopentanoic acid is dissolved in water and then neutralized with a stoichiometric amount of sodium hydroxide. The resulting solution is then evaporated to obtain the crystalline this compound .

Industrial Production Methods: In industrial settings, this compound is produced through a similar neutralization process but on a larger scale. The process involves the use of industrial-grade 2-oxopentanoic acid and sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-oxopentanoate involves its role as a metabolic intermediate. It participates in various biochemical pathways, including the tricarboxylic acid cycle. It acts as a substrate for enzymes such as 2-oxoglutarate dehydrogenase, which catalyzes its conversion to succinyl-CoA and carbon dioxide. This conversion is crucial for energy production and various biosynthetic processes .

Comparison with Similar Compounds

    2-oxopentanoic acid: The parent acid of sodium 2-oxopentanoate.

    Sodium 4-methyl-2-oxopentanoate: A similar compound with a methyl group at the fourth position.

    Sodium 2-oxobutanoate: A similar compound with one less carbon atom.

Uniqueness: this compound is unique due to its specific structure and reactivity. It serves as a versatile intermediate in various chemical and biochemical processes, making it valuable in both research and industrial applications .

Properties

IUPAC Name

sodium;2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-2-3-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAYYZDRYXSSMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1821-02-9 (Parent)
Record name Sodium 2-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80156418
Record name Sodium 2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13022-83-8
Record name Sodium 2-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-oxopentanoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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